Ethyl 3,3-dicyclopropylacrylate
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Overview
Description
Preparation Methods
The synthesis of 2-Propenoic acid, 3,3-dicyclopropyl-, ethyl ester typically involves the esterification of 2-Propenoic acid, 3,3-dicyclopropyl- with ethanol in the presence of an acid catalyst . The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane to facilitate the esterification process. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
2-Propenoic acid, 3,3-dicyclopropyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.
Common reagents and conditions used in these reactions include organic solvents, acid or base catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions include carboxylic acids, alcohols, and substituted esters.
Scientific Research Applications
2-Propenoic acid, 3,3-dicyclopropyl-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of polymers, resins, and coatings due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 3,3-dicyclopropyl-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in biochemical reactions. The cyclopropyl groups may influence the reactivity and stability of the compound, affecting its overall mechanism of action .
Comparison with Similar Compounds
2-Propenoic acid, 3,3-dicyclopropyl-, ethyl ester can be compared with other similar compounds such as:
2-Propenoic acid, 3-phenyl-, 2-(dimethylamino)ethyl ester: This compound has a phenyl group instead of cyclopropyl groups, leading to different reactivity and applications.
2-Propenoic acid, ethyl ester: Lacks the cyclopropyl groups, making it less sterically hindered and more reactive in certain reactions.
The uniqueness of 2-Propenoic acid, 3,3-dicyclopropyl-, ethyl ester lies in its cyclopropyl groups, which impart distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C11H16O2 |
---|---|
Molecular Weight |
180.24 g/mol |
IUPAC Name |
ethyl 3,3-dicyclopropylprop-2-enoate |
InChI |
InChI=1S/C11H16O2/c1-2-13-11(12)7-10(8-3-4-8)9-5-6-9/h7-9H,2-6H2,1H3 |
InChI Key |
LDAMCULCXWYMEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C(C1CC1)C2CC2 |
Origin of Product |
United States |
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